3-Bromobicyclo[1.1.1]pentan-1-ol

Bioisostere Solubility Non-specific binding

Medicinal chemistry programs targeting poor solubility and metabolic instability of para-substituted phenyl rings require rigid, three-dimensional bioisosteres. 3-Bromobicyclo[1.1.1]pentan-1-ol delivers a dual-functionalized BCP scaffold with orthogonal bromide and hydroxyl handles for sequential SAR exploration. - ≥50-fold aqueous solubility improvement over phenyl counterparts; eliminates CYP450-mediated arene oxidation. - Bridgehead Br enables Ni/Pd-catalyzed cross-coupling (Kumada, Negishi, Suzuki); OH permits independent oxidation, acylation, or Mitsunobu chemistry. - Validated in PROTAC linker design with predictable 1,3-vector geometry (~2.5 Å) and reduced NSB compared to aromatic linkers. Supplied with full analytical documentation (NMR, HPLC). Standard international B2B shipping; no special permits required.

Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
Cat. No. B13023456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobicyclo[1.1.1]pentan-1-ol
Molecular FormulaC5H7BrO
Molecular Weight163.01 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)Br)O
InChIInChI=1S/C5H7BrO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2
InChIKeyGQZLHDSOGBIEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobicyclo[1.1.1]pentan-1-ol – Dual-Handle BCP Building Block


3-Bromobicyclo[1.1.1]pentan-1-ol (CAS 207392-09-4, C₅H₇BrO, MW 163.01 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead bromine atom and a bridgehead hydroxyl group . The BCP scaffold is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, widely adopted in medicinal chemistry to improve aqueous solubility, metabolic stability, and passive permeability of drug candidates [1]. This compound serves as a versatile intermediate: the bridgehead bromide enables transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, Suzuki), while the bridgehead alcohol permits orthogonal functionalization via oxidation, acylation, or etherification [2]. Its synthesis is typically achieved through radical-mediated ring-opening of [1.1.1]propellane using triethylborane-initiated atom-transfer radical addition (ATRA) with alkyl bromides under mild conditions [3].

Why 3-Bromobicyclo[1.1.1]pentan-1-ol Outperforms Generic Analogs


The concept of 'in-class equivalence' breaks down for 3-bromobicyclo[1.1.1]pentan-1-ol for two fundamental reasons. First, the bridgehead bromine and bridgehead hydroxyl are not interchangeable with other halogen or leaving-group analogs: the C–Br bond at the BCP bridgehead exhibits a specific reactivity window in transition metal-catalyzed cross-couplings that differs markedly from the corresponding C–I (more labile, prone to premature oxidative addition) or C–Cl (sluggish, requiring harsher conditions) analogs [1]. Second, the BCP scaffold itself cannot be casually replaced by other bicyclic systems: bicyclo[2.2.2]octane-1,4-diyl (BCO) replacements produce more lipophilic molecules and do not deliver the same solubility or non-specific binding advantages as the BCP motif, which improves aqueous solubility by at least 50-fold over phenyl counterparts [2]. The hydroxyl group further distinguishes this compound from simple 1-bromobicyclo[1.1.1]pentane by providing a second orthogonal derivatization handle, enabling sequential or chemoselective transformations that are impossible with mono-functional BCP analogs [3].

Quantitative Evidence: 3-Bromobicyclo[1.1.1]pentan-1-ol vs. Analogues


BCP Scaffold: Solubility and Non-Specific Binding Advantage

When a para-substituted phenyl ring is replaced by a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group, aqueous solubility improves by at least 50-fold and non-specific binding (NSB) markedly decreases, as measured by CHI(IAM) chromatographic hydrophobicity index on immobilized artificial membranes [1]. In contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) analog yields more lipophilic molecules that do not exhibit the same solubility or NSB benefits [1]. This class-level advantage is further substantiated by the BCP-containing γ-secretase inhibitor (compound 3), which demonstrated ~4-fold increase in Cmax and AUC values relative to the phenyl-containing parent BMS-708,163 in a mouse model [2].

Bioisostere Solubility Non-specific binding Drug-likeness

BCP-Resveratrol Metabolic Stability vs. Resveratrol

In a direct head-to-head comparison using human hepatocytes, BCP-resveratrol (in which the central aryl ring of resveratrol is replaced by a BCP scaffold) exhibited a half-life (t₁/₂) of 90.4 ± 11.7 min compared to 23.2 ± 1.6 min for resveratrol—a 3.9-fold improvement [1]. Correspondingly, intrinsic clearance (CLint, app) decreased from 29.9 ± 2.1 to 7.7 ± 1.0 μL/min/10⁶ cells [1]. In rat hepatocytes, the difference was even more pronounced: BCP-resveratrol t₁/₂ = 24.2 ± 0.5 min vs. resveratrol t₁/₂ < 7.5 min (too fast to quantify accurately), with CLint, app of 57.4 vs. >184.8 μL/min/10⁶ cells [1]. In vivo, BCP-resveratrol achieved a Cmax of 942 ng/mL (vs. 273 ng/mL) and an AUC₀₋ₗₐₛₜ of 587 ng·h/mL (vs. 47.5 ng·h/mL), representing a 3.5-fold Cmax increase and a 12.4-fold AUC increase over reported resveratrol values [2].

Metabolic stability Pharmacokinetics BCP bioisostere Hepatocyte assay

Bridgehead Solvolysis Rate: BCP Bromide vs. t-Butyl Bromide

1-Bromobicyclo[1.1.1]pentane (the mono-bromo parent of 3-bromobicyclo[1.1.1]pentan-1-ol) undergoes solvolysis faster than t-butyl bromide in 80% aqueous ethanol [1]. A comprehensive solvolytic study by Della, Grob, and Taylor measured first-order rate constants (k) for 20 different 3-X-substituted bicyclo[1.1.1]pentyl bromides, revealing that solvolysis rates span more than five orders of magnitude (from k × 10⁴ ≈ 0.0055 s⁻¹ for X = OAc to k × 10⁴ ≈ 208 s⁻¹ for X = H at 70 °C) [2]. A linear free-energy relationship was established between log k and the inductive/field constant σI, confirming that the 3-substituent electronically modulates bridgehead cation stability and thus the reactivity of the C–Br bond [2]. This predicts that the 3-hydroxyl substituent in 3-bromobicyclo[1.1.1]pentan-1-ol exerts a measurable, quantifiable electron-withdrawing inductive effect (–I) on the bridgehead bromide, retarding solvolysis relative to the unsubstituted parent while still maintaining adequate reactivity for cross-coupling applications [2].

Solvolysis kinetics Bridgehead reactivity Carbocation stability Physical organic chemistry

Nickel-Catalyzed Cross-Coupling via Bridgehead Bromide

The bridgehead C–Br bond in bicyclo[1.1.1]pentane derivatives undergoes oxidative addition with low-valent nickel species, forming a nickel complex that reacts with organomagnesium or organolithium reagents to forge new C–C bonds [1]. This enables the preparation of unsymmetrically substituted BCP derivatives bearing aryl, heteroaryl, or alkyl functional moieties on the bridgehead [1]. Separately, a radical-mediated approach using triethylborane-initiated atom-transfer radical addition (ATRA) ring-opening of [1.1.1]propellane provides access to 1-halo-3-substituted BCPs, with the halide products directly convertible to the parent phenyl/tert-butyl surrogates via triethylborane-promoted dehalogenation, or to carbonyls, alcohols, and heterocycles [2]. The bromine atom specifically offers an optimal balance: more stable toward storage and handling than the iodo analog, yet more reactive in cross-coupling than the chloro analog—a key differentiator for procurement when selecting among 3-halo-BCP-alcohol building blocks [3].

Cross-coupling Nickel catalysis C–C bond formation BCP functionalization

Application Scenarios for 3-Bromobicyclo[1.1.1]pentan-1-ol


Phenyl Replacement for Solubility & NSB Improvement

In medicinal chemistry programs where a para-substituted phenyl ring contributes to poor aqueous solubility (<10 μg/mL) and high non-specific binding (elevated CHI(IAM) values), 3-bromobicyclo[1.1.1]pentan-1-ol can be employed to construct a BCP bioisostere. The BCP scaffold has been demonstrated to improve solubility by ≥50-fold and markedly decrease NSB compared to the phenyl equivalent [1]. The bromide handle enables late-stage diversification via cross-coupling to install the desired para-substituent, while the hydroxyl group can be independently functionalized (e.g., oxidized to the carboxylic acid, converted to an amine via Mitsunobu, or elaborated to ether-linked side chains) [2]. This dual-handle architecture supports convergent SAR exploration around both bridgehead positions simultaneously [1].

BCP-for-Phenyl Substitution for Metabolic Stability

When a drug candidate suffers from rapid first-pass metabolism due to aromatic hydroxylation or glucuronidation/sulfation of a phenyl ring (e.g., t₁/₂ < 30 min in human hepatocytes), replacing that phenyl moiety with a BCP scaffold—constructed from 3-bromobicyclo[1.1.1]pentan-1-ol—can dramatically improve metabolic stability. The BCP-resveratrol case study demonstrated a 3.9-fold increase in human hepatocyte half-life (90.4 vs. 23.2 min) and a 12.4-fold increase in oral AUC compared to the phenyl-containing natural product [3]. The absence of aromatic π-electrons eliminates CYP450-mediated arene oxidation and phase II conjugation at the BCP core, directly addressing the root cause of metabolic instability [3].

Sequential Orthogonal Derivatization for Parallel SAR

3-Bromobicyclo[1.1.1]pentan-1-ol is uniquely suited for programs requiring parallel structure–activity relationship (SAR) exploration at both BCP bridgeheads. The C–Br bond can first undergo nickel- or palladium-catalyzed cross-coupling (Kumada, Negishi, or Suzuki) to install an aryl, heteroaryl, or alkyl group at the 3-position [2]. The intact 1-hydroxyl group can then be chemoselectively transformed—oxidized to the carboxylic acid, converted to an azide for click chemistry, or acylated—without interference from the previously installed 3-substituent [2]. This sequential, orthogonal reactivity pattern is not available with mono-functional BCP analogs (e.g., 1-bromobicyclo[1.1.1]pentane, bicyclo[1.1.1]pentan-1-ol) [1].

BCP Building Block for PROTACs and Bifunctional Degraders

In the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, the rigid, three-dimensional BCP scaffold provided by 3-bromobicyclo[1.1.1]pentan-1-ol serves as an optimal linker element. The BCP core's fixed 1,3-distance (~2.5 Å between bridgehead carbons) and vector angles provide predictable spatial orientation of the two functional appendages [1]. The ≥50-fold solubility advantage of BCP over phenyl linkers addresses a common bottleneck in PROTAC development, where extended aromatic linkers frequently cause aggregation and poor solubility at the high concentrations required for ternary complex formation [1]. The bromide and hydroxyl handles permit sequential attachment of the POI ligand and E3 ligase ligand, respectively, enabling modular PROTAC assembly [2].

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